molecular formula C11H6F3NO2S B1663525 (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 327033-36-3

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1663525
CAS No.: 327033-36-3
M. Wt: 273.23 g/mol
InChI Key: NGJLOFCOEOHFKQ-VMPITWQZSA-N
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Description

The compound (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a trifluoromethylphenyl substituent at the 5-position of the TZD core. Its molecular formula is C₁₄H₈F₃NO₂S, with a molecular weight of 311.279 g/mol .

Preparation Methods

Thiazolidine-2,4-dione (TZD) derivatives are privileged scaffolds in medicinal chemistry due to their broad-spectrum bioactivity, including antidiabetic, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group enhances metabolic stability and lipophilicity, making derivatives like (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione particularly valuable for drug discovery. The E-configuration of the exocyclic double bond is critical for biological activity, as it ensures optimal spatial alignment with target receptors.

Synthetic Routes to Thiazolidine-2,4-dione Core

Classical Synthesis of Thiazolidine-2,4-dione

The thiazolidine-2,4-dione nucleus is typically synthesized via cyclization of thiourea derivatives with α-haloesters or through condensation of glycine with carbon disulfide. For instance, reaction of thiourea with ethyl chloroacetate in alkaline conditions yields the TZD ring, as demonstrated in scalable protocols. Recent advancements employ nanocatalysts like CdZr$$4$$(PO$$4$$)$$_6$$ to accelerate cyclization, achieving yields exceeding 85% under mild conditions.

Knoevenagel Condensation for Benzylidene Formation

Reaction Mechanism and Catalytic Systems

The condensation of thiazolidine-2,4-dione with 3-(trifluoromethyl)benzaldehyde follows a Knoevenagel mechanism, where the active methylene group (C5-H) undergoes deprotonation to form a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. Catalysts such as piperidine, DABCO, or acetic acid are employed to facilitate enolate formation.

DABCO-Catalyzed Condensation

A solvent-free protocol using 15 mol% DABCO at room temperature achieves 95% yield within 6 hours, as reported for analogous thiazolidine-2-thiones. The base’s low nucleophilicity minimizes side reactions, while the absence of solvent simplifies purification via silica gel filtration.

Piperidine in Ethanol Reflux

Traditional methods reflux equimolar TZD and aldehyde in ethanol with 2–5 mol% piperidine, yielding 70–80% product after 12–24 hours. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol or hexane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF or DMSO enhance reaction rates but complicate purification. Non-polar solvents (toluene, hexane) favor crystalline product formation, albeit with slower kinetics. Microwave-assisted synthesis reduces reaction time to 10–15 minutes but requires specialized equipment.

Stereoselectivity and Isomer Control

The E-isomer predominates (>95%) due to thermodynamic stabilization via conjugation between the dione ring and benzylidene moiety. Z-isomers are rarely observed unless sterically hindered aldehydes are used.

Purification and Characterization

Recrystallization vs. Chromatography

High-purity (>98%) product is obtained via recrystallization from ethanol/hexane (1:3), yielding colorless needles. Column chromatography (SiO$$2$$, hexane/EtOAc 4:1) is reserved for impure batches, with R$$f$$ = 0.3–0.4.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, CH=), 7.85–7.45 (m, 4H, Ar-H), 3.90 (s, 2H, CH$$2$$)
  • $$^{13}$$C NMR : δ 172.1 (C=O), 167.8 (C=O), 139.2 (CH=), 132.4–125.9 (Ar-C), 122.5 (CF$$_3$$)
  • HRMS : m/z calcd. for C$${11}$$H$$6$$F$$3$$NO$$2$$S [M+H]$$^+$$: 274.0123, found: 274.0126

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Purity (%)
DABCO, solvent-free DABCO None 25 6 95 98
Piperidine reflux Piperidine Ethanol 78 24 78 95
Microwave-assisted DMF 120 0.25 85 97

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and minimize byproduct formation. The U.S. Patent US8637558B2 highlights the compound’s utility as a PPARγ agonist for diabetes therapy, underscoring the need for robust manufacturing protocols.

Chemical Reactions Analysis

Types of Reactions

TCS-PIM-1-4a undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cancer Research

The primary application of (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is in oncology , specifically for targeting cancers where Pim kinases play a pivotal role. Research has indicated that:

  • Inhibition of Tumor Growth : Studies have shown that TCS-PIM-1-4a can reduce the proliferation of various cancer cell lines by inhibiting the signaling pathways regulated by Pim kinases.
  • Potential for Combination Therapy : The compound may enhance the efficacy of existing cancer treatments when used in combination with other therapeutic agents.

Other Therapeutic Applications

Beyond oncology, TCS-PIM-1-4a is being investigated for its potential roles in:

  • Anti-inflammatory Treatments : The thiazolidine scaffold is known for its anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.
  • Metabolic Disorders : Due to its structural characteristics, there is potential for this compound to influence metabolic pathways, possibly aiding in conditions like diabetes.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in prostate cancer models when treated with TCS-PIM-1-4a.
Study 2Showed that TCS-PIM-1-4a induces apoptosis in leukemia cells through the downregulation of Pim kinase activity.
Study 3Investigated the compound's anti-inflammatory effects in vitro, suggesting a broader therapeutic application beyond oncology.

Mechanism of Action

TCS-PIM-1-4a exerts its effects by selectively inhibiting the activity of Pim kinases. It competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and metabolism. The compound also activates AMP-activated protein kinase (AMPK), which further inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, leading to reduced cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Structural and Functional Modifications

Thiazolidinedione derivatives exhibit diverse biological activities depending on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Substituents (5-Position) Key Functional Groups (3-Position) Molecular Weight (g/mol) Biological Activity
Target Compound 3-(Trifluoromethyl)phenyl None (unmodified TZD core) 311.279 Not explicitly stated
L-173 4-Chlorophenyl Triazole-piperazine-ethyl ~600 (estimated) Antifungal, anticancer
CID 3087795 2-Thienyl 2-Aminoethyl ~283 (estimated) HIV-1 RT inhibition
YPC-21440 Imidazo[1,2-b]pyridazine 4-Methylpiperazine ~500 (estimated) Pan-Pim kinase inhibition
Compound V 2-Methylchromenyl None ~315 (estimated) Synthetic intermediate
5-(4-Fluorobenzyl)-TZD 4-Fluorobenzyl None ~255 (estimated) Impurity in pioglitazone synthesis

Key Observations:

L-173 () incorporates a triazole-piperazine chain, which improves solubility via cyclodextrin complexes and broadens antifungal activity . CID 3087795 () features a thienyl group, enabling strong hydrophobic interactions with HIV-1 RT’s allosteric pocket, akin to nevirapine .

Complex substituents (e.g., YPC-21440’s imidazo[1,2-b]pyridazine) require multi-step synthesis, reducing yield compared to simpler derivatives .

Solubility and Pharmacokinetics :

  • L-173’s solubility was studied across pH 1.2–7.4, with cyclodextrin complexes enhancing bioavailability . The target compound’s -CF₃ group may reduce aqueous solubility, necessitating formulation optimization.

Antifungal and Anticancer Activity :

  • L-173 () shows broad-spectrum fungicidal activity, attributed to its triazole moiety, which inhibits fungal cytochrome P450 enzymes.
  • The target compound lacks a triazole group, suggesting different mechanisms. However, the -CF₃ group’s electronegativity may enhance DNA intercalation or enzyme inhibition.

Enzyme Inhibition :

  • CID 3087795 () inhibits HIV-1 RT with a binding energy of -9.2 kcal/mol, comparable to nevirapine (-8.5 kcal/mol). The thienyl group’s planar structure facilitates π-π stacking with hydrophobic residues .
  • YPC-21440 () targets Pan-Pim kinases, with piperazine substituents enhancing selectivity. The target compound’s simpler structure may lack kinase specificity but could serve as a lead for optimization .

Plant Growth Modulation :

  • Derivatives like (5E)-5-[(4-fluorophenyl)methylidene]-TZD () modulate plant growth via auxin-like activity, demonstrating the TZD core’s versatility .

Thermodynamic and Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility Profile Stability Considerations
Target Compound Likely low aqueous solubility due to -CF₃ Stable under standard storage conditions
L-173 pH-dependent solubility; enhanced by CDs Degrades at high temperatures (>100°C)
CID 3087795 Moderate solubility (log P ~2.5) Stable in DMSO for in vitro assays

Biological Activity

The compound (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule characterized by its thiazolidine ring structure and the presence of a trifluoromethyl group. This unique configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H8F3NO2S2
  • Molecular Weight : 355.35 g/mol
  • CAS Number : 1287652-03-2

Research indicates that this compound acts as an ATP-competitive inhibitor of Pim kinases (Pim-1 and Pim-2). By binding to the ATP binding pocket, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The trifluoromethyl group significantly alters pharmacokinetic properties compared to similar compounds without this substituent.

Biological Activities

The biological activities of this compound have been explored across various studies. Key findings include:

Anticancer Activity

  • Cell Viability Studies : In vitro studies demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including MCF7 breast cancer cells. The IC50 values indicate that it is more potent than standard chemotherapeutic agents like cisplatin .
    CompoundIC50 (μM)
    This compound0.27 - 1.15
    Cisplatin4.14

Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is associated with enhanced antimicrobial properties .

Antioxidant Activity

The thiazolidine-2,4-dione moiety is known for its antioxidant capabilities. Studies have indicated that derivatives of this compound can scavenge reactive oxygen species (ROS), contributing to their therapeutic potential in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives often correlates with their structural features. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against cancer cells and microbial strains. For instance, compounds with similar scaffolds but different substituents have been evaluated for their pharmacological profiles, revealing that those with electron-withdrawing groups exhibit higher activity .

Case Studies

  • In Vitro Evaluation : A study involving a series of thiazolidine derivatives highlighted the superior activity of this compound compared to other synthesized analogues. The study reported that modifications at the phenyl ring significantly influenced biological outcomes .
  • Molecular Docking Studies : Computational analyses have suggested potential interactions with key biological targets such as EGFR and ORF2 enzymes, indicating a multifaceted mechanism of action for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione?

  • Methodology : The compound can be synthesized via cyclocondensation of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione derivatives. Key steps include:

  • Step 1 : Reacting the aldehyde with thiazolidine-2,4-dione in a refluxing solvent (e.g., ethanol or acetic acid) with catalytic piperidine to form the Schiff base intermediate.
  • Step 2 : Purification via recrystallization or column chromatography.
  • Characterization : Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) and high-resolution mass spectrometry (HRMS) to confirm the E-configuration of the exocyclic double bond .

Q. How is the stereochemical configuration (E/Z isomerism) of the exocyclic double bond determined?

  • Methodology :

  • NMR Analysis : The coupling constant (JJ) between the vinyl proton and adjacent carbons distinguishes E (trans, JJ ≈ 12–16 Hz) from Z (cis, JJ ≈ 8–10 Hz).
  • X-ray Crystallography : Definitive confirmation via single-crystal X-ray diffraction .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like HIV-1 reverse transcriptase (RT) using fluorescence-based or radioactive substrate incorporation assays .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict binding affinity with HIV-1 reverse transcriptase?

  • Methodology :

  • Protein Preparation : Retrieve the HIV-1 RT structure (PDB ID: 1DLO) from RCSB. Remove water molecules and add polar hydrogens using SPDBV .
  • Grid Parameterization : Define the binding pocket (e.g., residues Val106, Asp185, Tyr181) with a grid spacing of 0.375 Å in AutoDock4 .
  • Scoring and Validation : Use Lamarckian genetic algorithms (LGA) with 100 runs. Validate poses via RMSD clustering (<2.0 Å) and compare binding energies (ΔG) with known inhibitors like nevirapine .

Q. What strategies resolve contradictory docking scores observed across different studies?

  • Methodology :

  • Consensus Scoring : Combine results from multiple docking tools (AutoDock4, Glide) to reduce false positives .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) .
  • Experimental Validation : Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do mutations in HIV-1 RT (e.g., K103N, Y181C) affect the compound’s inhibitory potency?

  • Methodology :

  • Mutagenesis Studies : Generate mutant RT plasmids via site-directed mutagenesis and express in bacterial systems .
  • Docking Analysis : Compare binding interactions of the compound with wild-type vs. mutant RT. Focus on hydrophobic interactions with residues like Met184 and hydrogen bonds with Asp186 .
  • Resistance Profiling : Determine fold-changes in IC₅₀ values using enzymatic assays .

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodology :

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position of the phenyl ring to reduce oxidative metabolism .
  • Prodrug Design : Mask the thiazolidinedione ring with ester prodrugs to improve oral bioavailability .
  • In Silico ADMET Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and plasma protein binding .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate Force Fields : Ensure docking parameters (e.g., partial charges, solvation models) align with experimental conditions .
  • Conformational Sampling : Perform MD simulations (≥50 ns) to account for protein flexibility and ligand-induced fit .
  • Meta-Analysis : Compare results with structurally analogous derivatives (e.g., CID 3087795 vs. CID 1656714) to identify pharmacophore requirements .

Q. What multi-target approaches could mitigate resistance in HIV-1 RT inhibition?

  • Methodology :

  • Dual-Target Inhibitors : Design derivatives that simultaneously target RT and integrase (IN) using hybrid pharmacophores .
  • Allosteric Modulation : Exploit secondary binding pockets (e.g., NNIBP) identified via CASTp and Q-Site Finder .

Q. Tables for Key Data

Derivative Docking Score (ΔG, kcal/mol) Key Interactions Reference
CID 3087795-8.69Val106 (hydrophobic), Asp185 (H-bond)
CID 1656714-7.34Asp185, Asp186, Met184
SMI-IV-4 (Analog)-5.1Pyridinyl interactions

Properties

IUPAC Name

(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJLOFCOEOHFKQ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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